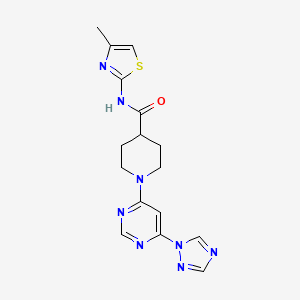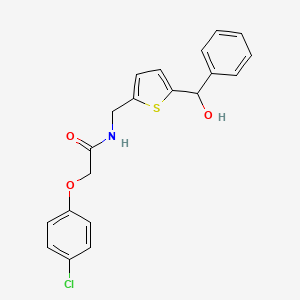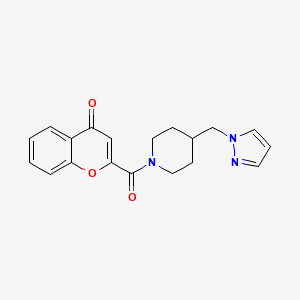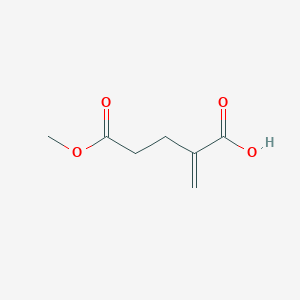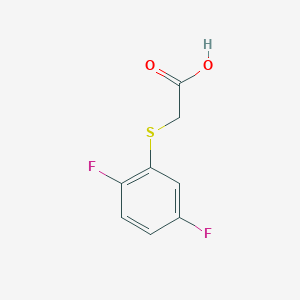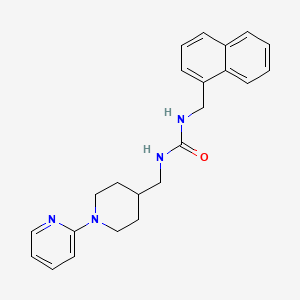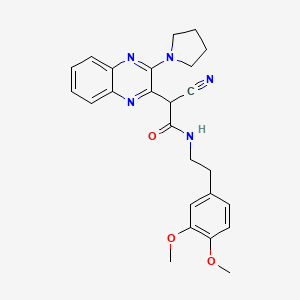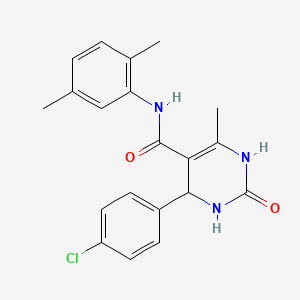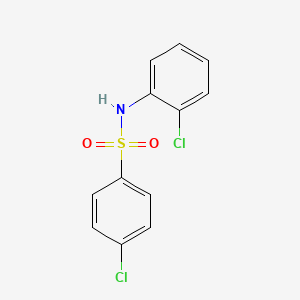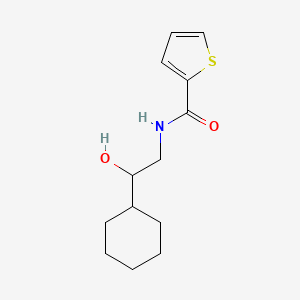
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide”, also known as CTH, is a synthetic compound that has gained attention in recent years due to its potential therapeutic and industrial applications. CTH belongs to the class of thiophene derivatives, which have been extensively studied for their biological and pharmacological properties .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives, such as CTH, have a similar structure but with additional functional groups attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Chemical Synthesis and Reactions
Dearomatising Cyclisation : Thiophene carboxamides, including variants of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide, undergo dearomatising cyclisation when treated with lithium diisopropylamide (LDA). This process leads to rearrangements that transform the dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).
Camps Cyclization : N-(2-Acylaryl)benzamides and analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization to form various quinolin-4(1H)-ones. This transformation is a significant application in organic synthesis (Mochalov et al., 2016).
Samarium Diiodide Promoted Reactions : Thiophene-2-carboxylate reacts with ketones in the presence of samarium diiodide, leading to the formation of diols. These reactions are significant for synthesizing polysubstituted thiophenes and benzothiophenes, which have applications in materials science (Yang et al., 2002).
Biomedical Applications
Antibacterial Activity : Some derivatives of thiophene-2-carboxamide, including N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, have been studied for their antimicrobial activity. These compounds have shown effectiveness against various microorganisms, indicating potential use in developing new antimicrobial agents (Cakmak et al., 2022).
Cell Growth Effects : N-Glycosyl-thiophene-2-carboxamides have been synthesized and assessed for their effects on DNA synthesis in endothelial cells and on the growth of synoviocytes. Their activity suggests potential applications in the field of cancer research or tissue engineering (Rawe et al., 2006).
Material Science
- Fluorescence Quenching Studies : Studies on the fluorescence quenching of certain carboxamide derivatives, like ENCTTTC, by aniline and carbon tetrachloride in different solvents, have applications in understanding the mechanisms of fluorescence in organic compounds. This knowledge can be applied in designing materials for optical and electronic devices (Patil et al., 2012).
Mechanism of Action
Future Directions
Thiophene-based analogs, including CTH, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may include further exploration of the biological activities of CTH and its potential therapeutic applications.
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-11(10-5-2-1-3-6-10)9-14-13(16)12-7-4-8-17-12/h4,7-8,10-11,15H,1-3,5-6,9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZABVORUIQFIPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


